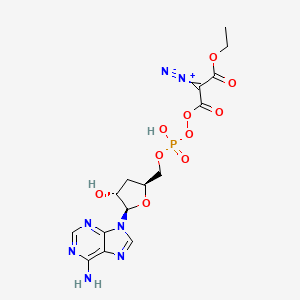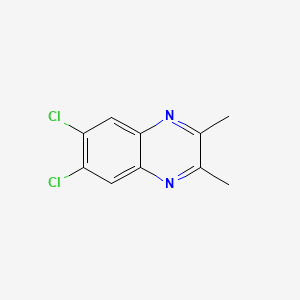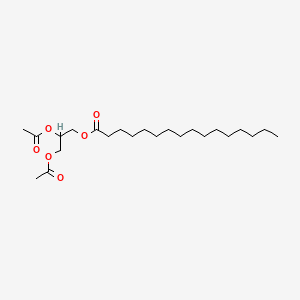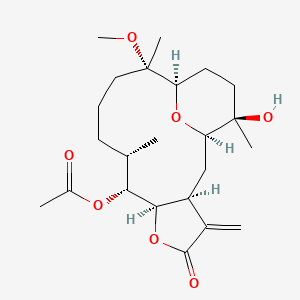
Uprolide G acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uprolide G acetate is a natural product found in Eunicea mammosa with data available.
Wissenschaftliche Forschungsanwendungen
1. Clinical Applications in Various Disorders
Uprolide G acetate, also known as leuprolide acetate, is a synthetic nonapeptide and a potent gonadotropin-releasing hormone receptor (GnRHR) agonist with diverse clinical applications. It is used in the treatment of conditions like prostate cancer, endometriosis, uterine fibroids, central precocious puberty, and in vitro fertilization techniques. The drug's mechanism involves suppressing the secretion of luteinizing hormone and follicle-stimulating hormone, which subsequently reduces gonadal sex steroid production. Interestingly, leuprolide acetate is being tested for treating Alzheimer's disease, polycystic ovary syndrome, functional bowel disease, short stature, premenstrual syndrome, and as a contraceptive alternative. The discovery of GnRHR expression in non-reproductive tissues, including the human brain, indicates that GnRH analogs like leuprolide acetate could have direct effects on tissue function beyond the reproductive system (Wilson, Meethal, Bowen, & Atwood, 2007).
2. Molecular Structure and Synthesis
The molecular structure of the cytotoxic cembranolide uprolide G acetate (UGA) was revised based on comprehensive NMR data analysis and chemical synthesis. This revision is significant for understanding the compound's properties and potential applications. The synthesis involved key steps like Achmatowicz rearrangement, ring-closing metathesis, and Sharpless asymmetric dihydroxylation, highlighting the intricate process involved in defining UGA's structure (Zhu & Tong, 2015).
3. Therapeutic Effects and Clinical Research
Leuprolide acetate has been explored for its therapeutic effects in various conditions. For instance, its use in the treatment of central precocious puberty has been studied with a focus on its effects on bone mineral density and vitamin D levels. This research is crucial in understanding the broader impact of the drug on endocrine systems (Kaya, Çayır, Turan, & Ozkan, 2015). Additionally, leuprolide acetate's potential in managing sexual disorders, specifically in sexual offenders with paraphilic disorders, was evaluated, offering insights into its impact on psychiatric conditions (Choi et al., 2018).
4. Drug Delivery and Formulation
Research on leuprolide acetate's delivery and formulation is significant. Studies on injectable in situ forming implants for controlled release of the drug for prostate cancer treatment highlight advancements in drug delivery systems. These studies aim for sustained drug release over extended periods with minimal burst release, crucial for effective therapy (Enayati, Mobedi, Hojjati-Emami, Mirzadeh, & Jafari-Nodoushan, 2017).
Eigenschaften
CAS-Nummer |
169217-46-3 |
|---|---|
Produktname |
Uprolide G acetate |
Molekularformel |
C23H36O7 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[(1R,3S,7R,8R,9S,13S,14R,17R)-17-hydroxy-13-methoxy-9,13,17-trimethyl-4-methylidene-5-oxo-6,18-dioxatricyclo[12.3.1.03,7]octadecan-8-yl] acetate |
InChI |
InChI=1S/C23H36O7/c1-13-8-7-10-23(5,27-6)17-9-11-22(4,26)18(29-17)12-16-14(2)21(25)30-20(16)19(13)28-15(3)24/h13,16-20,26H,2,7-12H2,1,3-6H3/t13-,16-,17+,18+,19+,20+,22+,23-/m0/s1 |
InChI-Schlüssel |
OYCUGQTVFXWKPE-XVYUCDIRSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@]([C@H]2CC[C@@]([C@H](O2)C[C@@H]3[C@H]([C@@H]1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC |
SMILES |
CC1CCCC(C2CCC(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC |
Kanonische SMILES |
CC1CCCC(C2CCC(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC |
Synonyme |
uprolide G uprolide G acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



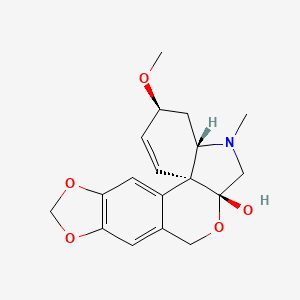

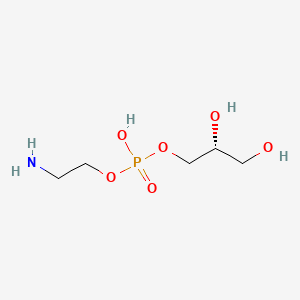
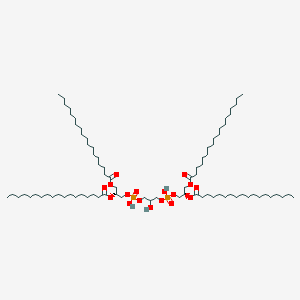
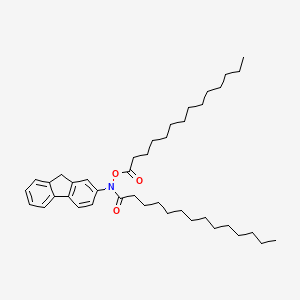
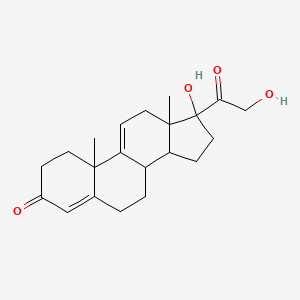

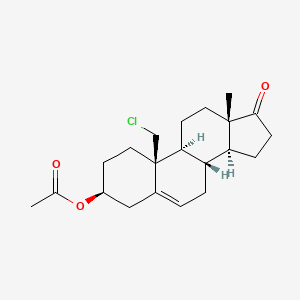

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)

